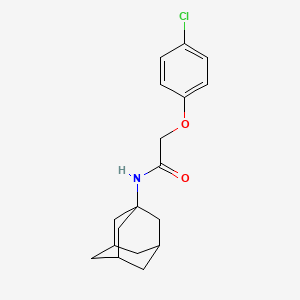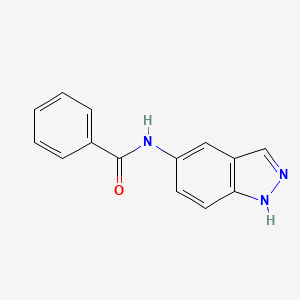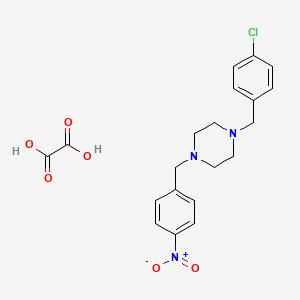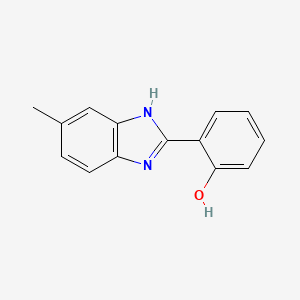![molecular formula C23H23BrN2O2 B5152217 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that is widely used in scientific research. It is a selective β-adrenoceptor agonist that has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is well-understood. It is a selective β-adrenoceptor agonist that binds to and activates β-adrenoceptors in various tissues, including the heart, lungs, liver, and adipose tissue. Activation of β-adrenoceptors leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the physiological effects of the compound.
Biochemical and Physiological Effects
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, increase lipolysis and glucose uptake in adipose tissue, and increase thermogenesis in brown adipose tissue. It has also been shown to have immunomodulatory effects, including increasing the production of cytokines and chemokines in immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-established mechanism of action and physiological effects. It is a highly selective β-adrenoceptor agonist that has been extensively studied, and its effects on various physiological processes are well-understood. However, one limitation of using this compound is its potential for off-target effects, as it may also activate other adrenoceptors or interact with other signaling pathways.
Future Directions
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the development of more selective β-adrenoceptor agonists that can target specific subtypes of β-adrenoceptors. Another area of research is the investigation of the immunomodulatory effects of this compound, including its potential as a therapeutic agent for immune-related disorders. Additionally, further research is needed to investigate the potential for off-target effects of this compound and to develop strategies to minimize these effects.
Synthesis Methods
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-isopropyl-1H-benzimidazole, which is then reacted with 1-bromo-2-naphthol to form the intermediate product. The final product is then obtained by reacting the intermediate with 2-propanol. The synthesis of this compound has been well-established, and several variations of the synthesis method have been reported in the literature.
Scientific Research Applications
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been extensively used in scientific research. It is commonly used as a β-adrenoceptor agonist to study the physiological and biochemical effects of β-adrenoceptor activation. It has been shown to have a wide range of effects on various physiological processes, including cardiovascular function, metabolism, and immune function.
properties
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)23-25-19-9-5-6-10-20(19)26(23)13-17(27)14-28-21-12-11-16-7-3-4-8-18(16)22(21)24/h3-12,15,17,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVKXMWZFVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3=C(C4=CC=CC=C4C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)
![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)


![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)